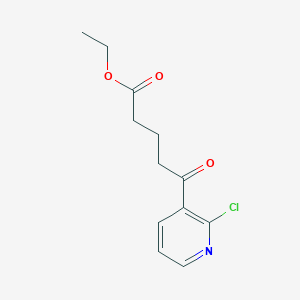

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate

Descripción general

Descripción

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate typically involves the reaction of ethyl acetoacetate with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

Starting Materials: Ethyl acetoacetate, 2-chloro-3-pyridinecarboxaldehyde

Reaction Conditions: Reflux in the presence of a base (e.g., sodium ethoxide)

Purification: Recrystallization from an appropriate solvent (e.g., ethanol)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to new drug candidates targeting specific biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound. The results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens .

Pesticide Development

The compound is also investigated for its potential as a pesticide. Its structural similarity to known insecticides allows researchers to explore its effectiveness in controlling agricultural pests.

Case Study: Insecticidal Properties

A study focused on the synthesis of novel insecticides derived from this compound found that certain derivatives demonstrated potent activity against common agricultural pests, providing a pathway for developing environmentally friendly pest control solutions .

Polymer Synthesis

This compound can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or thermal stability.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Essential for synthesizing new drug candidates |

| Antimicrobial Activity | Antibacterial agents | Effective against Staphylococcus aureus |

| Agricultural Science | Pesticide development | Potent against common agricultural pests |

| Material Science | Polymer synthesis | Enhances mechanical properties of polymers |

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparación Con Compuestos Similares

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate can be compared with other similar compounds, such as:

Ethyl 2-chloro-3-pyridylglyoxylate: Similar in structure but with different functional groups, leading to different reactivity and applications.

3-(2-chloropyridin-3-yl)-5-(((3-(p-tolyl)isoxazol-5-yl)methoxy)methyl)isoxazole: Another pyridine derivative with distinct biological activities.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.

Actividad Biológica

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molar mass of approximately 255.7 g/mol. Its predicted density is about 1.205 g/cm³ .

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyridine derivatives due to their favorable pharmacokinetic properties. The compound features a pyridine ring, which is known for enhancing biological activity through various mechanisms, including improved binding affinity to biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing pyridine rings have shown significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21b | S. aureus | Low μg/mL |

| Compound 21d | S. pneumoniae | Low μg/mL |

| This compound | Various Gram-positive bacteria | TBD |

Antibiofilm Activity

This compound has also been evaluated for its antibiofilm properties. Studies indicate that certain derivatives can significantly inhibit biofilm formation in S. pneumoniae, suggesting potential applications in treating biofilm-associated infections . The biofilm inhibition was observed to be concentration-dependent, with higher concentrations leading to more substantial reductions in biofilm density.

Case Studies

Case Study 1: Antibacterial Evaluation

In a study conducted by Jin et al. (2022), a series of pyridine derivatives were synthesized and evaluated for their antibacterial effects. Among these, compounds similar to this compound demonstrated potent activity against E. faecalis and B. subtilis, with MIC values significantly lower than those of standard antibiotics like linezolid .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to bacterial targets. These studies suggest that the compound can effectively bind to the active sites of bacterial enzymes involved in cell wall synthesis, further elucidating its potential as an antibacterial agent .

Propiedades

IUPAC Name |

ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-17-11(16)7-3-6-10(15)9-5-4-8-14-12(9)13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMGNFRYDYPMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641795 | |

| Record name | Ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-55-7 | |

| Record name | Ethyl 2-chloro-δ-oxo-3-pyridinepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.